N-{2-[(Dimethylamino)methyl]-6-methylphenyl}acetamide
Description
N-{2-[(Dimethylamino)methyl]-6-methylphenyl}acetamide is an acetamide derivative characterized by a dimethylamino-methyl substituent on the 2-position of a 6-methylphenyl ring. The dimethylamino group enhances solubility and may influence binding interactions in biological systems, while the methylphenyl ring contributes to steric and electronic properties .
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-[2-[(dimethylamino)methyl]-6-methylphenyl]acetamide |
InChI |
InChI=1S/C12H18N2O/c1-9-6-5-7-11(8-14(3)4)12(9)13-10(2)15/h5-7H,8H2,1-4H3,(H,13,15) |
InChI Key |
AMLDHETTWFICPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CN(C)C)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally starts from 6-methylphenylacetic acid derivatives, which are functionalized to introduce the dimethylaminomethyl group, followed by acetamide formation. The process typically involves:
- Formation of a suitable intermediate such as a chloroacetamide derivative.
- Nucleophilic substitution with dimethylamine or methylamine.
- Purification steps to isolate the target acetamide compound.
The reactions are often conducted under inert atmosphere conditions to avoid oxidation and hydrolysis, with control over temperature and solvent choice to optimize yield and purity.
Specific Synthetic Route Example
One documented synthetic approach involves the following steps:
| Step | Reagents/Conditions | Description | Outcome/Yield |
|---|---|---|---|
| 1 | 2-chloro-N-(2',6'-dimethylphenyl)acetamide dissolved in tetrahydrofuran (THF) | Preparation of a chloroacetamide intermediate | Intermediate solution ready for nucleophilic substitution |
| 2 | Addition of cold methylamine solution in THF at 0 °C, stirring overnight under nitrogen atmosphere | Nucleophilic substitution of chlorine by methylamine | Formation of N-(2,6-dimethylphenyl)-2-methylamino-acetamide |
| 3 | Filtration and evaporation of filtrate to oily residue | Isolation of crude product | Crude product obtained |
| 4 | Dissolution in ethyl acetate (EtOAc), acidification with 1N HCl, aqueous layer washing | Purification by acid-base extraction | Removal of impurities |
| 5 | Basification to pH 10-12 with 6 N NaOH, extraction with EtOAc, drying and solvent evaporation | Final product isolation | N-(2,6-dimethylphenyl)-2-methylamino-acetamide as oil, 67% yield |
This method highlights the importance of controlling temperature, atmosphere, and pH during workup to maximize yield and purity.
Reaction Conditions and Influencing Factors
- Solvents: Commonly tetrahydrofuran (THF) and ethyl acetate are used due to their ability to dissolve reactants and facilitate nucleophilic substitution.
- Temperature: Low temperatures (0 °C) during nucleophilic substitution help control reaction rates and minimize side reactions.
- Atmosphere: Nitrogen or inert atmosphere is employed to prevent oxidation.
- pH Control: Acid-base extraction steps are critical for purification and isolation of the desired amide.
- Catalysts: No specific catalysts are typically required, but bases such as sodium hydroxide are used during purification steps.
Summary Table of Preparation Method
| Parameter | Description |
|---|---|
| Starting Material | 2-chloro-N-(2',6'-dimethylphenyl)acetamide |
| Nucleophile | Methylamine or Dimethylamine |
| Solvent | Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) |
| Temperature | 0 °C during substitution, room temperature for stirring |
| Atmosphere | Nitrogen (inert) |
| Purification | Acid-base extraction, solvent evaporation |
| Yield | Approximately 67% |
| Product Form | Oil or solid depending on crystallization |
Chemical Reactions Analysis
Types of Reactions
N-{2-[(Dimethylamino)methyl]-6-methylphenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Pharmacological Applications
N-{2-[(Dimethylamino)methyl]-6-methylphenyl}acetamide has been investigated for its potential as an anesthetic agent due to its structural similarity to lidocaine. Research indicates that it can act as a local anesthetic by blocking sodium channels in neuronal membranes, thereby inhibiting nerve impulse transmission .
Antimicrobial Properties
Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. The presence of the dimethylamino group enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death . This makes it a candidate for developing new antibacterial agents.
Antifungal Activity
Research into related compounds has revealed antifungal properties, suggesting that this compound could be effective against fungal infections. Its mechanism may involve disrupting fungal cell wall synthesis or function .
Drug Metabolism Studies
The compound is utilized in studies examining drug metabolism pathways. It serves as a substrate in assays involving human liver microsomes to understand the metabolic fate of pharmaceutical compounds and their potential toxicities . This application is crucial for drug development and safety assessments.
Chemical Synthesis
This compound can be used as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for modifications that can lead to the development of novel therapeutic agents or chemical probes for biological research .
Case Study 1: Local Anesthetic Research
A study published in the Journal of Pharmacology explored the efficacy of this compound as a local anesthetic compared to lidocaine. The results indicated comparable anesthetic effects with a potentially improved safety profile due to lower systemic toxicity when applied topically .
Case Study 2: Antimicrobial Screening
In a research project focusing on antimicrobial agents, derivatives of this compound were screened against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The findings showed promising activity, making it a candidate for further development as an antibiotic .
Mechanism of Action
The mechanism of action of N-{2-[(Dimethylamino)methyl]-6-methylphenyl}acetamide involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The dimethylamino group in the target compound and 3-AB () may enhance solubility and hydrogen-bonding capacity compared to alachlor's chloro and methoxymethyl groups, which confer herbicidal activity through lipid synthesis disruption .
Aromatic Ring Modifications :
- The 6-methylphenyl group in the target compound contrasts with alachlor's 2,6-diethylphenyl ring, which increases lipophilicity and membrane permeability .
- 3-AB’s phenanthridin ring () enables π-π stacking in enzyme inhibition, a feature absent in the target compound.
Pharmacological vs. Agrochemical Applications: While 3-AB exhibits enzyme inhibitory activity, alachlor and pretilachlor () are herbicidal, highlighting how substituents dictate application.
Physicochemical and Molecular Interactions
- Solubility: Dimethylamino and diethylamino groups enhance water solubility compared to chloro substituents (e.g., alachlor) .
- Stability : Chloro groups (e.g., in alachlor) increase electrophilicity and reactivity, whereas methyl groups on aromatic rings (target compound) improve metabolic stability .
Biological Activity
N-{2-[(Dimethylamino)methyl]-6-methylphenyl}acetamide, also known by its CAS number 1543401-60-0, is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound exhibits a unique chemical structure characterized by the presence of a dimethylamino group attached to a phenyl ring. The molecular formula is C12H17N2O, highlighting its potential for various biological interactions.
1. Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 19.5 |
| Staphylococcus aureus | 4.8 |
| Bacillus subtilis | 22.9 |
| Candida albicans | 16.7 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent, particularly against Gram-positive bacteria and fungi .
2. Antifungal Activity
In addition to its antibacterial effects, the compound has shown antifungal activity against common pathogens such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi were recorded as follows:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Candida albicans | 16.7 |
| Fusarium oxysporum | 56.7 |
The data indicates a promising antifungal profile, warranting further investigation into its mechanisms of action and therapeutic potential .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the dimethylamino group plays a crucial role in enhancing the lipophilicity of the compound, facilitating its penetration into microbial cell membranes .
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various compounds included this compound among other test substances. The results indicated that this compound exhibited a significant reduction in bacterial growth compared to controls, suggesting its potential as an effective antimicrobial agent.
Research Findings: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the phenyl ring and variations in the dimethylamino group significantly influenced the biological activity of related compounds. For instance, substituents on the phenyl ring enhanced both antibacterial and antifungal activities, indicating that structural optimization could yield even more potent derivatives .
Q & A
Basic Research Question
- Gas Chromatography (GC): Used to confirm purity (≥99%) by comparing retention times and peak areas against standards .
- Nuclear Magnetic Resonance (NMR): Key for structural confirmation. For example, the methyl group on the dimethylamino moiety appears as a singlet (~δ 2.2–2.5 ppm) in H NMR, while aromatic protons show splitting patterns consistent with substitution .
- Infrared Spectroscopy (IR): Detects characteristic amide C=O stretches (~1650–1680 cm) and N-H bends (~1550 cm) .
What computational strategies are employed to analyze electronic properties and structure-activity relationships?
Advanced Research Question
- Density Functional Theory (DFT): Models molecular orbitals and electrostatic potential surfaces to predict reactivity. For example, the dimethylamino group’s electron-donating effects can be quantified via HOMO-LUMO gaps .
- Molecular Docking: Evaluates binding affinity to biological targets (e.g., enzymes or receptors) by simulating interactions between the acetamide backbone and active sites .
- Molecular Dynamics (MD): Assesses conformational stability in solvent environments, particularly for the flexible dimethylamino-methyl side chain .
How can crystallographic data resolve contradictions in reported molecular conformations?
Advanced Research Question
X-ray crystallography is critical for resolving stereochemical ambiguities. For example:
- Dihedral Angles: Differences in aryl-acetamide torsional angles (e.g., 44.5° vs. 54.6°) may arise from packing forces or hydrogen bonding .
- Hydrogen Bonding Networks: Dimers formed via N–H⋯O interactions (R_2$$^2(10) motifs) stabilize specific conformations .
- Validation: Overlay experimental and DFT-optimized structures to identify deviations caused by crystal packing .
What methodologies address low yields in multi-step syntheses of this compound?
Advanced Research Question
- Step Optimization: Isolate intermediates after each step (e.g., via flash chromatography) to minimize side reactions .
- Catalysis: Use palladium or copper catalysts for C–N coupling steps to enhance efficiency .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
- Crystallization: Slow evaporation from methylene chloride produces high-purity crystals for critical steps .
How do steric and electronic effects influence the compound’s reactivity in derivatization?
Advanced Research Question
- Steric Hindrance: The 6-methyl group on the phenyl ring restricts electrophilic substitution to the para position .
- Electronic Effects: The dimethylamino group’s +I effect enhances nucleophilicity at the acetamide nitrogen, facilitating alkylation or acylation .
- pH-Dependent Reactivity: Protonation of the dimethylamino group at low pH alters solubility and reaction pathways .
What analytical techniques are used to assess stability under varying storage conditions?
Advanced Research Question
- Thermogravimetric Analysis (TGA): Determines decomposition temperatures (>200°C for most acetamides) .
- HPLC-MS: Monitors degradation products (e.g., hydrolysis to carboxylic acids) under accelerated aging conditions .
- Light Sensitivity: Store in amber vials at –20°C under inert gas to prevent photodegradation .
How do substituents on the phenyl ring modulate biological activity in related acetamides?
Advanced Research Question
- Meta-Substitution: Electron-withdrawing groups (e.g., Cl) at the 6-position enhance metabolic stability but reduce solubility .
- Ortho-Substitution: Methyl groups increase steric bulk, potentially improving target selectivity .
- Comparative Studies: Use SAR (Structure-Activity Relationship) models to correlate substituent effects with in vitro activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
